Steric Tuning of Enantioselectivity in Asymmetric Hydrogenation
In the RuCl₂[(S)-Diop][(S)-BIMAH] catalyst series, varying the R₁ alkyl substituent on the BIMAH ligand produces distinct enantiomeric excess (ee) values in the asymmetric hydrogenation of 3,5-bis(trifluoromethyl)acetophenone. Catalyst (R)-6a (R₁ = isopropyl, i-Pr-BIMAH) and (R)-6b (R₁ = isobutyl, i-Bu-BIMAH) were directly compared under identical conditions (toluene/t-BuOH, PPh₃ additive, S/C/Base = 1000:1:50, 8 atm H₂, 25 °C, 4 h). (R)-6a delivered 92.0% ee at 99.9% conversion, while (R)-6b gave 90.5% ee at 94.6% conversion [1]. The 1.5 percentage-point ee difference and 5.3 percentage-point conversion gap demonstrate that the isobutyl substituent confers a measurably distinct catalytic profile relative to the isopropyl analog [1].
| Evidence Dimension | Enantiomeric excess (ee) and conversion in asymmetric hydrogenation of 3,5-bis(trifluoromethyl)acetophenone |
|---|---|
| Target Compound Data | RuCl₂[(S)-Diop][(S)-i-Bu-BIMAH] (R)-6b: 90.5% ee, 94.6% conversion |
| Comparator Or Baseline | RuCl₂[(S)-Diop][(S)-i-Pr-BIMAH] (R)-6a: 92.0% ee, 99.9% conversion |
| Quantified Difference | Δee = –1.5 pp; Δconversion = –5.3 pp (i-Bu vs. i-Pr) |
| Conditions | Toluene/t-BuOH (9:1 v/v), PPh₃ additive, S/C/Base = 1000:1:50 (t-BuOK), P(H₂) = 8 atm, T = 25 °C, t = 4 h; substrate: 1-(3,5-bis(trifluoromethyl)phenyl)ethanone |
Why This Matters
This data provides direct quantitative evidence that the i-Bu substituent is not interchangeable with i-Pr in BIMAH catalysts; users optimizing for maximal ee or conversion must screen both ligands.
- [1] Xu, L.; Huang, Z.-H.; Sandoval, C. A.; Gu, L.-Q.; Huang, Z.-S. Asymmetric Hydrogenation of 3,5-Bistrifluoromethyl Acetophenone in Pilot Scale with Industrially Viable Ru/Diphosphine–Benzimidazole Complexes. Org. Process Res. Dev. 2014, Table 1, entries 3 (R-6c), 4–5 (R-6b), 1–2 (R-6a). View Source
